molecular formula C19H22N4O4S B1591518 Dabsyl-L-proline CAS No. 89131-09-9

Dabsyl-L-proline

Cat. No.: B1591518
CAS No.: 89131-09-9
M. Wt: 402.5 g/mol
InChI Key: IIHLDMYXACDQGQ-SFHVURJKSA-N
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Description

Dabsyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a dabsyl group. The compound is known for its application in the field of analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. The dabsyl group enhances the detection sensitivity of amino acids by providing a chromophore that absorbs visible light, making it easier to detect and quantify amino acids in various samples .

Mechanism of Action

Target of Action

Dabsyl-L-proline is a derivative of the amino acid proline, which is used in proteomics research . The primary target of this compound is the free amino groups of peptides and proteins .

Mode of Action

This compound interacts with its targets through a process known as dansylation . The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .

Biochemical Pathways

The biochemical pathway affected by this compound is the process of protein sequencing . The dansyl derivative of the N-terminal amino acid, which is the product of the interaction between this compound and the free amino groups of peptides and proteins, is fluorescent under UV light . This fluorescence allows for the identification of the amino acid by thin-layer chromatography on polyamide sheets . This method is particularly useful in peptide sequence determination .

Pharmacokinetics

It is known that this compound is used in research settings and is typically stored in a freezer . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is the identification of the N-terminal amino acid in peptides and proteins . This is achieved through the fluorescence of the dansyl derivative of the N-terminal amino acid under UV light . This method is extremely sensitive and has found considerable use in peptide sequence determination .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. This compound is typically stored in a freezer to maintain its stability . Additionally, the fluorescence of the dansyl derivative of the N-terminal amino acid, which is crucial for the identification of the amino acid, is observed under UV light . Therefore, the presence and intensity of UV light can influence the efficacy of this compound in identifying amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-proline typically involves the reaction of L-proline with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium carbonate. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-proline, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a product with high purity suitable for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Dabsyl-L-proline: this compound is unique due to its high sensitivity in detection and quantification of amino acids. The dabsyl group provides a strong chromophore that absorbs visible light, making it highly effective for use in HPLC analysis. This property distinguishes it from other proline derivatives and makes it a valuable tool in analytical chemistry .

Properties

IUPAC Name

(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHLDMYXACDQGQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555051
Record name 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89131-09-9
Record name 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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